molecular formula C17H13NO3S B2536205 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid CAS No. 321430-14-2

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

Cat. No. B2536205
CAS RN: 321430-14-2
M. Wt: 311.36
InChI Key: ITJJBPNMGRUDRB-UHFFFAOYSA-N
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Description

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid is a chemical compound with the molecular formula C17H13NO3S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structures of related compounds, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, have been confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .

Scientific Research Applications

Metabolism and Toxicology Studies

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and its structural analogs have been studied for their metabolism and potential toxicity. The metabolism of nephro- or hepatotoxic thiazoles, including compounds similar to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, was examined in mice, focusing on the formation of toxic metabolites and ring cleavage products (Mizutani, Yoshida, & Kawazoe, 1994).

Biochemical Evaluation and Enzyme Inhibition

The biochemical properties and enzyme inhibition potential of thiazol-2-yl benzenesulfonamides, structurally related to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid, have been studied extensively. These compounds show high-affinity inhibition of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway, which is critical in several physiological processes, including the production of neuroactive compounds (Röver et al., 1997).

Anticonvulsant Potential

Compounds structurally similar to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid have been designed, synthesized, and evaluated for their anticonvulsant potential. For instance, benzothiazolotriazine derivatives exhibited significant anticonvulsant potency in animal models, with molecular docking studies indicating key interactions with GABA-AT enzymes (Firdaus et al., 2018). Similarly, 4-thiazolidinone derivatives showed promising activity as benzodiazepine receptor agonists, offering a potential therapeutic avenue for convulsion-related disorders (Faizi et al., 2017).

Drug Metabolism and Pharmacokinetics

Studies have also been conducted on the metabolism and pharmacokinetics of compounds structurally related to 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid. For example, the disposition of SB-649868, an orexin 1 and 2 receptor antagonist, was determined in humans to understand its metabolism, elimination pathways, and principal circulating components (Renzulli et al., 2011).

Future Directions

The future directions for research on 4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid and related compounds could involve further exploration of their potential as antimicrobial and anticancer agents . Additionally, the development of new synthesis methods and further investigation into their physical and chemical properties could also be beneficial.

properties

IUPAC Name

4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3S/c1-21-14-8-6-11(7-9-14)15-10-22-16(18-15)12-2-4-13(5-3-12)17(19)20/h2-10H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITJJBPNMGRUDRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]benzenecarboxylic acid

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